
Dilitio; tetracloruro de manganeso(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium;tetrachloromanganese(2-) is a coordination complex with the molecular formula Li₂MnCl₄. This compound contains manganese in the +2 oxidation state and is known for its high reactivity.
Aplicaciones Científicas De Investigación
Dilithium;tetrachloromanganese(2-) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a component in battery technologies
Mecanismo De Acción
Target of Action
It’s worth noting that lithium, a component of the compound, is known to interact with several enzymes such as glycogen synthase kinase 3 and inositol phosphatases .
Mode of Action
The exact mode of action of Dilithium;Tetrachloromanganese(2-) remains unknown . Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;tetrachloromanganese(2-) typically involves the reaction of manganese(II) chloride with lithium chloride in a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:
MnCl2+2LiCl→Li2MnCl4
Industrial Production Methods
Industrial production of dilithium;tetrachloromanganese(2-) involves large-scale synthesis using high-purity reagents and controlled environments to maintain the quality and consistency of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Dilithium;tetrachloromanganese(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or elemental manganese.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(0) or manganese(I) species .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to dilithium;tetrachloromanganese(2-) include:
Lithium tetrachlorocuprate(II): A similar coordination complex with copper in the +2 oxidation state.
Lithium tetrachloroferrate(II): A coordination complex with iron in the +2 oxidation state.
Lithium tetrachlorozincate(II): A coordination complex with zinc in the +2 oxidation state.
Uniqueness
What sets dilithium;tetrachloromanganese(2-) apart from these similar compounds is its unique reactivity and the specific properties of manganese. Manganese’s ability to exist in multiple oxidation states and its role in various catalytic processes make dilithium;tetrachloromanganese(2-) a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
dilithium;tetrachloromanganese(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.Mn/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUQNFWQPCDPE-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Mn-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Li2Mn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473134 |
Source


|
| Record name | Dilithium tetrachloromanganate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57384-24-4 |
Source


|
| Record name | Dilithium tetrachloromanganate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57384-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
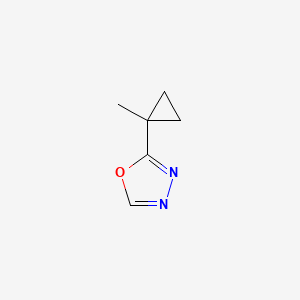
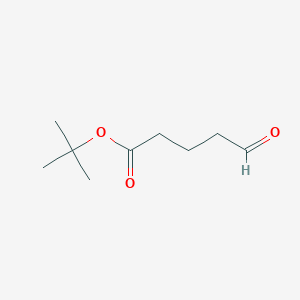



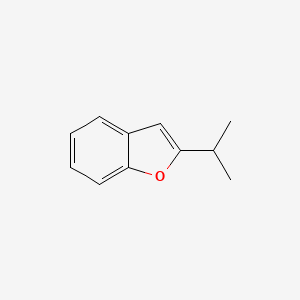


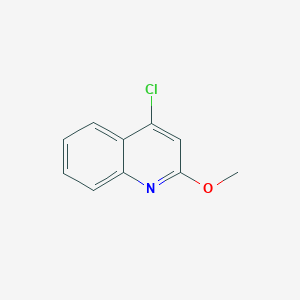
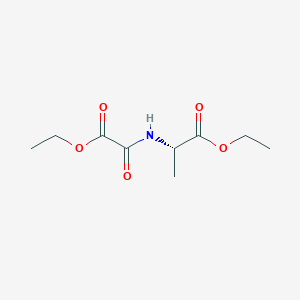

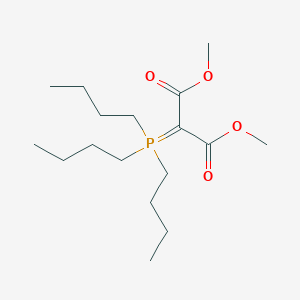

![5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B1624764.png)
